molecular formula C12H22N2O3 B6605219 tert-butyl 2-(1-aminocyclopropyl)morpholine-4-carboxylate CAS No. 2228091-71-0

tert-butyl 2-(1-aminocyclopropyl)morpholine-4-carboxylate

Cat. No. B6605219
CAS RN: 2228091-71-0
M. Wt: 242.31 g/mol
InChI Key: FRFQIUPMNXTDPL-UHFFFAOYSA-N
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Description

Tert-butyl 2-(1-aminocyclopropyl)morpholine-4-carboxylate (TACM) is a cyclic carboxylic acid amide with a complex structure that has been used in a variety of scientific research applications. TACM has been used in the synthesis of a variety of compounds, including peptides, proteins, and other molecules, and has been studied for its potential biochemical and physiological effects.

Scientific Research Applications

Tert-butyl 2-(1-aminocyclopropyl)morpholine-4-carboxylate has been used in a variety of scientific research applications, including the synthesis of peptides, proteins, and other molecules. It has also been used in the synthesis of a variety of compounds, such as inhibitors of the enzyme cyclooxygenase-2 (COX-2). tert-butyl 2-(1-aminocyclopropyl)morpholine-4-carboxylate has also been studied for its potential as a drug delivery system and for its potential as a therapeutic agent.

Mechanism of Action

Tert-butyl 2-(1-aminocyclopropyl)morpholine-4-carboxylate binds to the active site of the enzyme cyclooxygenase-2 (COX-2). This binding prevents the enzyme from catalyzing the production of prostaglandins, which are involved in inflammation. By blocking the production of prostaglandins, tert-butyl 2-(1-aminocyclopropyl)morpholine-4-carboxylate can reduce inflammation and pain.
Biochemical and Physiological Effects
tert-butyl 2-(1-aminocyclopropyl)morpholine-4-carboxylate has been studied for its potential biochemical and physiological effects. In animal studies, tert-butyl 2-(1-aminocyclopropyl)morpholine-4-carboxylate has been shown to reduce inflammation and pain. It has also been shown to reduce the production of inflammatory cytokines and to inhibit the production of nitric oxide. Additionally, tert-butyl 2-(1-aminocyclopropyl)morpholine-4-carboxylate has been shown to reduce the production of pro-inflammatory mediators, such as tumor necrosis factor-alpha.

Advantages and Limitations for Lab Experiments

Tert-butyl 2-(1-aminocyclopropyl)morpholine-4-carboxylate has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable and non-toxic. Additionally, it is relatively inexpensive and can be used in a variety of experiments. However, there are some limitations to using tert-butyl 2-(1-aminocyclopropyl)morpholine-4-carboxylate in laboratory experiments. It is not very soluble in water, and it can be difficult to control the concentration of the compound in solution.

Future Directions

There are a number of potential future directions for the use of tert-butyl 2-(1-aminocyclopropyl)morpholine-4-carboxylate. It could be used in the development of new drugs or drug delivery systems. It could also be used to study the biochemical and physiological effects of other molecules, such as peptides and proteins. Additionally, it could be used to study the effects of inflammation and pain. Finally, it could be used to study the effects of other compounds, such as inhibitors of the enzyme cyclooxygenase-2 (COX-2).

Synthesis Methods

Tert-butyl 2-(1-aminocyclopropyl)morpholine-4-carboxylate is synthesized through a two-step process. The first step involves the reaction of tert-butyl bromide with morpholine-4-carboxylic acid in the presence of a base, such as potassium carbonate. This reaction produces tert-butyl 2-(1-aminocyclopropyl)morpholine-4-carboxylate. The second step involves the addition of a reducing agent, such as sodium borohydride, to the reaction mixture. This reaction produces the desired product, tert-butyl 2-(1-aminocyclopropyl)morpholine-4-carboxylate.

properties

IUPAC Name

tert-butyl 2-(1-aminocyclopropyl)morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-6-7-16-9(8-14)12(13)4-5-12/h9H,4-8,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRFQIUPMNXTDPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)C2(CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-(1-aminocyclopropyl)morpholine-4-carboxylate

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